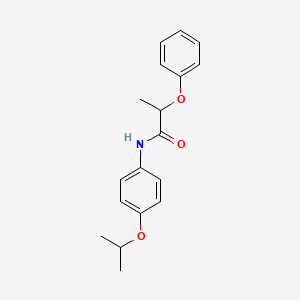
N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide
Descripción general
Descripción
N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. CFM-2 is a selective antagonist of the NMDA receptor, which is involved in various physiological and pathological processes in the central nervous system.
Mecanismo De Acción
N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide acts as a selective antagonist of the NMDA receptor by binding to the glycine site of the receptor. This binding prevents the activation of the receptor by glutamate and other agonists, thereby reducing the influx of calcium ions into the cell. The reduction of calcium influx can lead to a decrease in the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has been shown to have various biochemical and physiological effects in different experimental settings. For example, N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has been reported to reduce pain sensitivity in animal models of chronic pain, possibly by inhibiting the activation of NMDA receptors in the spinal cord. N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has also been shown to impair learning and memory in rodents, suggesting a role for NMDA receptors in these processes. In addition, N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has been reported to have neuroprotective effects in models of ischemic stroke and traumatic brain injury, possibly by reducing the influx of calcium ions into neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has several advantages as a research tool, including its high selectivity for the glycine site of the NMDA receptor, its relatively low toxicity, and its ability to cross the blood-brain barrier. However, N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide also has some limitations, such as its relatively low potency compared to other NMDA receptor antagonists, its limited solubility in aqueous solutions, and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide and related compounds. One direction is to investigate the potential therapeutic applications of N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide in various neurological and psychiatric disorders, such as chronic pain, depression, and schizophrenia. Another direction is to develop more potent and selective NMDA receptor antagonists based on the structure of N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide, with improved pharmacokinetic properties and reduced off-target effects. Finally, further studies are needed to elucidate the molecular mechanisms underlying the effects of N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide on NMDA receptors and downstream signaling pathways, which could lead to the discovery of novel targets for drug development.
Aplicaciones Científicas De Investigación
N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has been widely used in scientific research to investigate the role of NMDA receptors in various physiological and pathological processes. For example, N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has been used to study the involvement of NMDA receptors in pain perception, learning and memory, and neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)ethanediamide has also been used to investigate the effects of NMDA receptor antagonists on the development of tolerance and dependence to opioids and other drugs of abuse.
Propiedades
IUPAC Name |
N-(cyclohexylmethyl)-N'-(2,4-difluorophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F2N2O2/c16-11-6-7-13(12(17)8-11)19-15(21)14(20)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZNDQPWYPNSEFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclopentyl-11-methyl-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4234943.png)
![N-(3,5-difluorophenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4234948.png)
![1,5-dimethyl-3,7-bis(2-thienylcarbonyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4234951.png)
![2-(8,8-dimethyl-4-oxo-7,10-dihydro-8H-thiopyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-phenylethyl)acetamide](/img/structure/B4234965.png)
![1-benzyl-4-({1-[(4-ethoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)piperazine](/img/structure/B4234977.png)
![N-[3-(acetylamino)phenyl]-1-cyclohexyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4234979.png)
![N-[3-(1H-imidazol-1-yl)propyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4234980.png)



![ethyl 4-{2-[(3-methylbenzoyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B4235032.png)
![4-[4-(4-methoxy-3-nitrophenyl)-1,3-thiazol-2-yl]-2-propylpyridine hydrobromide](/img/structure/B4235038.png)
![N-[4-(methylthio)benzyl]-2H-tetrazol-5-amine](/img/structure/B4235046.png)
